3-Propan-2-yl-4-sulfanyl-2H-furan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propan-2-yl-4-sulfanyl-2H-furan-5-one, also known as 5-(1-methylethyl)-4-thio-2-pentenoic acid lactone, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 3-Propan-2-yl-4-sulfanyl-2H-furan-3-Propan-2-yl-4-sulfanyl-2H-furan-5-oneone is not fully understood. However, it has been suggested that its therapeutic properties may be due to its ability to scavenge free radicals, inhibit pro-inflammatory cytokines, and modulate various cellular signaling pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Propan-2-yl-4-sulfanyl-2H-furan-3-Propan-2-yl-4-sulfanyl-2H-furan-5-oneone has various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and microbial growth. Additionally, it has been shown to improve glucose metabolism and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Propan-2-yl-4-sulfanyl-2H-furan-3-Propan-2-yl-4-sulfanyl-2H-furan-5-oneone in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in various therapeutic areas. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are various future directions for research on 3-Propan-2-yl-4-sulfanyl-2H-furan-3-Propan-2-yl-4-sulfanyl-2H-furan-5-oneone. One potential direction is the investigation of its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods may also be an area of future research.
In conclusion, 3-Propan-2-yl-4-sulfanyl-2H-furan-3-Propan-2-yl-4-sulfanyl-2H-furan-5-oneone is a chemical compound that has shown potential therapeutic properties in various scientific research studies. Its antioxidant, anti-inflammatory, and antimicrobial properties, as well as its potential in the treatment of cancer, diabetes, and neurological disorders, make it a promising area of research. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
3-Propan-2-yl-4-sulfanyl-2H-furan-3-Propan-2-yl-4-sulfanyl-2H-furan-5-oneone can be synthesized through a multistep process involving the reaction of 2,3-epoxy-4-pentenoic acid with isopropyl mercaptan and subsequent cyclization of the resulting intermediate. The final product is obtained through a purification process involving recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Propan-2-yl-4-sulfanyl-2H-furan-3-Propan-2-yl-4-sulfanyl-2H-furan-5-oneone has shown potential therapeutic properties in various scientific research studies. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has been shown to have potential in the treatment of cancer, diabetes, and neurological disorders.
Eigenschaften
CAS-Nummer |
149912-68-5 |
---|---|
Produktname |
3-Propan-2-yl-4-sulfanyl-2H-furan-5-one |
Molekularformel |
C7H10O2S |
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
3-propan-2-yl-4-sulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C7H10O2S/c1-4(2)5-3-9-7(8)6(5)10/h4,10H,3H2,1-2H3 |
InChI-Schlüssel |
BJJBTCLCJVELSN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=O)OC1)S |
Kanonische SMILES |
CC(C)C1=C(C(=O)OC1)S |
Synonyme |
2(5H)-Furanone,3-mercapto-4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.